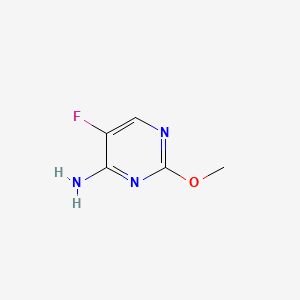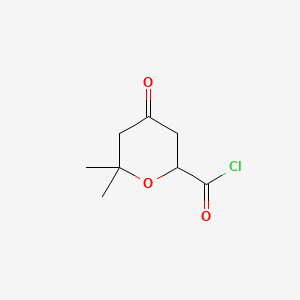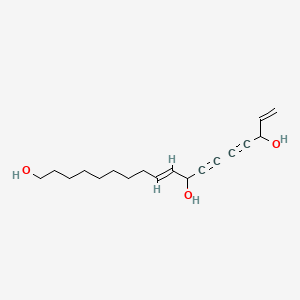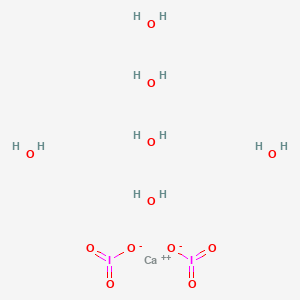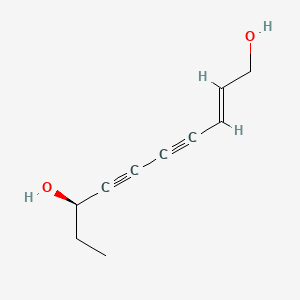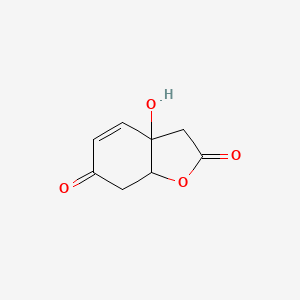
3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diisopropyl hydrazine with a suitable carbonyl compound, followed by cyclization in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for triazole compounds often involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details for this compound would require consultation of industrial chemistry resources.
化学反応の分析
Types of Reactions
3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets would depend on its application. For example, in biological systems, it may inhibit or activate specific enzymes, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
3,5-Dimethyl-1H-1,2,4-triazole: A similar compound with different substituents.
4-Phenyl-1H-1,2,4-triazole: Another derivative with a phenyl group.
Uniqueness
3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of diisopropyl groups may enhance its stability and lipophilicity, making it suitable for specific applications.
特性
IUPAC Name |
3,4-di(propan-2-yl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQIDUXMYQUANV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)N1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)
